

Physicochemical Properties of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonaethylene Glycol Monomethyl Ether*

Cat. No.: *B1676801*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaethylene glycol monomethyl ether (m-PEG9) is a polyethylene glycol (PEG) derivative of significant interest in various scientific and industrial fields, particularly in drug development and biomedical applications. Its unique amphiphilic nature, characterized by a hydrophilic poly(ethylene glycol) chain and a hydrophobic methyl ether terminus, imparts desirable properties such as enhanced solubility and stability to conjugated molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of **Nonaethylene Glycol Monomethyl Ether**, details the experimental protocols for their determination, and illustrates its application in drug delivery through a logical workflow diagram.

Physicochemical Data Summary

The quantitative physicochemical properties of **Nonaethylene Glycol Monomethyl Ether** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{19}H_{40}O_{10}$	
Molecular Weight	428.51 g/mol	[1]
CAS Number	6048-68-6	[2]
Appearance	Colorless to light yellow clear liquid	[3]
Melting Point	14 °C	[1] [3]
Boiling Point	164 °C at 7 mmHg	[1]
Density	1.10 g/cm³ (at 20°C)	[2] [3]
Specific Gravity	1.10 (20/20)	[2] [4]
Refractive Index	1.46 (at 20°C)	[2] [3]

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

The melting point of **Nonaethylene Glycol Monomethyl Ether**, which exists as a liquid at room temperature, is determined by observing its freezing point upon cooling.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or automated instrument)
- Glass capillary tubes (sealed at one end)
- Thermometer with a resolution of 0.1 °C
- Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

- Introduce the liquid sample into a glass capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Cool the sample using a suitable cooling bath while stirring gently.
- Observe the sample for the first appearance of solid crystals. The temperature at which solidification begins is recorded as the freezing point, which corresponds to the melting point. [\[3\]](#)[\[5\]](#)[\[6\]](#)
- To confirm, the temperature can be slowly raised to observe the transition back to a liquid state. The temperature at which the last solid crystal melts is the clear point. The melting point is often reported as a range from the onset of melting to the clear point.[\[5\]](#)

Boiling Point Determination (Reduced Pressure)

Due to the high boiling point of **Nonane** at atmospheric pressure, its boiling point is typically determined under reduced pressure to prevent thermal decomposition.

Apparatus:

- Distillation apparatus suitable for vacuum distillation
- Round-bottom flask
- Condenser
- Receiving flask
- Thermometer
- Vacuum pump and manometer
- Heating mantle

Procedure:

- Place a small volume of the sample in the round-bottom flask along with a boiling chip or a magnetic stir bar.
- Assemble the vacuum distillation apparatus, ensuring all connections are airtight.
- Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 7 mmHg), as measured by the manometer.
- Begin heating the sample gently using the heating mantle.
- Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.^{[7][8][9]}

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (accurate to 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Thoroughly clean and dry the pycnometer and weigh it empty (m_1).
- Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.
- Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

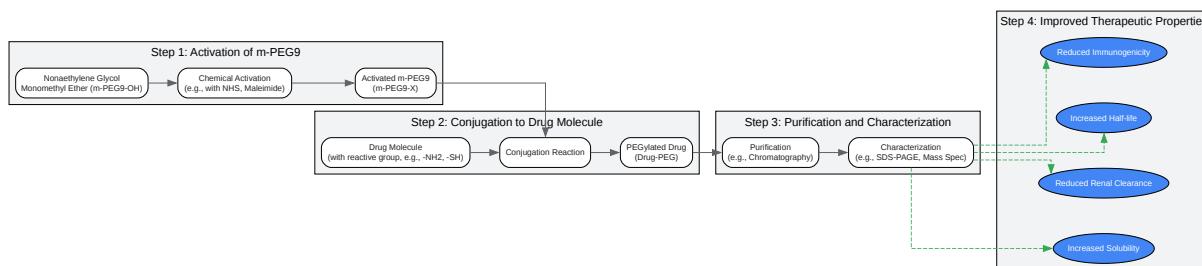
- Carefully adjust the liquid level to the calibration mark on the pycnometer, removing any excess liquid.
- Dry the outside of the pycnometer and weigh it filled with the sample (m_2).
- Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m_3).
- The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$ where $\rho_{\text{reference}}$ is the density of the reference liquid.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (typically a sodium lamp or a white light source with a compensator)
- Dropper


Procedure:

- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Ensure the prisms of the refractometer are clean and dry.
- Using a dropper, place a few drops of the sample onto the lower prism.
- Close the prisms and allow the sample to spread evenly, forming a thin film.

- Allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath through the refractometer.
- Adjust the light source and the refractometer's eyepiece to bring the dividing line between the light and dark fields into sharp focus.
- Rotate the prism assembly until the dividing line is centered on the crosshairs of the eyepiece.
- Read the refractive index value from the instrument's scale.[\[4\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Application in Drug Delivery: PEGylation Workflow

Nonaethylene Glycol Monomethyl Ether is a key component in the process of PEGylation, a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The following diagram illustrates the logical workflow of utilizing m-PEG9 in the PEGylation of a drug molecule for enhanced drug delivery.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

PEGylation workflow using m-PEG9 for improved drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Density - Wikipedia [en.wikipedia.org]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. researchgate.net [researchgate.net]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. truedyne.com [truedyne.com]
- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 13. digicollections.net [digicollections.net]
- 14. mt.com [mt.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Physicochemical Properties of Nonaethylene Glycol Monomethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676801#what-are-the-physicochemical-properties-of-nonaethylene-glycol-monomethyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com